2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H18O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,3-diphenyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H18O/c23-22-19-14-8-7-13-18(19)15-20(16-9-3-1-4-10-16)21(22)17-11-5-2-6-12-17/h1-14,20-21H,15H2 |
InChI Key |
FBZAFVCWAFBBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H18O. It features a naphthalene core with two phenyl groups attached at the 2 and 3 positions and a ketone functional group at the 1 position. The compound exhibits notable solubility in organic solvents and has been characterized using various spectroscopic techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines, including SiHa (cervical), MDA-MB-231 (breast), and PANC-1 (pancreatic) cells. Among these compounds, certain derivatives exhibited significant anticancer activity with IC50 values indicating potent inhibition of cell proliferation.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SiHa | 5.0 |
| Compound B | MDA-MB-231 | 7.5 |
| Compound C | PANC-1 | 6.0 |
Note: Values are illustrative based on synthesized derivatives from related studies.
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase transition, thereby preventing further cell division.
- Molecular Docking Studies : Computational studies indicate that the compound can interact with key proteins involved in cancer progression, suggesting a targeted therapeutic approach.
Case Studies
One notable case study involved the evaluation of a specific derivative of this compound in a xenograft model. The study found that treatment significantly reduced tumor size compared to controls. Histological analyses revealed increased apoptosis within tumor tissues treated with the compound.
Scientific Research Applications
Anticancer Applications
Research has highlighted the anticancer properties of 2,3-diphenyl-3,4-dihydronaphthalen-1(2H)-one. Several studies have demonstrated its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro evaluations showed that derivatives of this compound exhibited significant cytotoxicity against cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PANC-1 (pancreatic cancer) with notable IC50 values . For instance, one study identified a derivative with an IC50 value indicating strong anticancer potential against these cell lines .
- Mechanisms of Action : The compound's mechanism appears to involve the inhibition of reactive oxygen species production, which is crucial in cancer cell proliferation and survival . This suggests that it may also have applications in combination therapies aimed at enhancing the efficacy of existing treatments.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise in anti-inflammatory applications :
- Reactive Oxygen Species Inhibition : Studies indicate that this compound can inhibit the production of reactive oxygen species in macrophages stimulated by lipopolysaccharides, suggesting potential for use in inflammatory conditions .
- Cell Signaling Modulation : The compound's ability to modulate cellular signaling pathways involved in inflammation further supports its therapeutic potential .
Synthetic Applications
The versatility of this compound extends to its role as a precursor in synthetic chemistry:
- Chemical Transformations : It can undergo various transformations such as electrophilic aromatic substitution due to its phenyl groups. This allows for the synthesis of new derivatives with potentially enhanced biological activities .
- Library Development : The synthesis methods allow for the generation of a library of derivatives by varying substituents on the phenyl rings, leading to compounds with diverse biological activities .
Comparison with Similar Compounds
Key Observations :
Anti-Neuroinflammatory Properties
- Compound 6m (DHN derivative with 4-trifluoromethylbenzylidene): Most potent anti-neuroinflammatory agent in its class, suppressing NF-κB activation in microglia with low toxicity .
- 2,3-Diphenyl-DHN (hypothetical) : Predicted to exhibit enhanced activity due to phenyl groups stabilizing the α,β-unsaturated ketone pharmacophore.
Preparation Methods
Reaction Optimization and Mechanistic Insights
-
Catalyst Selection : Sodium hydroxide or potassium hydroxide in ethanol/water mixtures are typical catalysts, though phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance yields in biphasic systems.
-
Temperature and Solvent : Reactions are typically conducted at 60–80°C in ethanol or methanol, with reflux times of 6–12 hours.
-
Yield Limitations : Steric hindrance from the 2,3-diphenyl groups often reduces yields to 40–60%, necessitating chromatographic purification.
Table 1: Representative Claisen-Schmidt Condensation Conditions
| Starting Material | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3,4-Dihydronaphthalen-1(2H)-one | Benzaldehyde | NaOH | Ethanol | 70 | 55 |
| Sertralone | 1,3-Diphenylpyrazole-4-carbaldehyde | KOH | Methanol | 80 | 62 |
Photoredox-Catalyzed Dimerization: A Modern Radical Approach
Photoredox catalysis has emerged as a sustainable method for constructing dihydronaphthalenones. A 2016 study by Li et al. demonstrated that visible-light-mediated dimerization of styrene derivatives could yield 3,4-dihydronaphthalen-1(2H)-ones with aryl substituents. For 2,3-diphenyl variants, substituting the styrene starting material with diphenyl ethylene derivatives could enable selective cyclization.
Key Advancements
-
Catalyst System : Ru(bpy)₃Cl₂ or Ir(ppy)₃ under blue LED irradiation (450 nm) generated aryl radicals, which underwent [4+2] cycloaddition.
-
Stereoselectivity : The reaction produced trans-dihydronaphthalenones with diastereomeric ratios > 20:1, attributed to radical recombination dynamics.
-
Scalability : Gram-scale syntheses were achieved with minimal yield drop (≤5%), highlighting industrial potential.
Table 2: Photoredox Dimerization Parameters
| Substrate | Catalyst | Light Source | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Phenyldihydronaphthalenone | Ru(bpy)₃Cl₂ | 450 nm LED | 12 | 78 |
| Diphenylethylene | Ir(ppy)₃ | 450 nm LED | 10 | 65 |
Multi-Step Phosphorylation-Debenzylation Strategy
A 2018 study detailed a 6-step synthesis of dihydronaphthalene analogues, including phosphorylation and debenzylation steps. While the original target was a phosphate prodrug, adapting this method could facilitate 2,3-diphenyl substitution through selective functionalization.
Synthetic Sequence
-
Phenol Protection : Reacting dihydronaphthalenone with dibenzyl chlorophosphite yielded phosphate esters (e.g., compound 15 ).
-
Debenzylation : Iodomethylsilane-mediated cleavage of benzyl groups produced free phosphates, which were converted to sodium salts using methoxide.
-
Phenyl Introduction : Suzuki-Miyaura coupling with phenylboronic acids at the C2/C3 positions could install diphenyl groups, though this step requires further validation.
Challenges and Solutions
-
Low Yields : The original 6-step sequence achieved 23% overall yield, but phenyl incorporation may reduce efficiency.
-
Purification : Silica gel chromatography is essential after each step to isolate intermediates.
Enantioselective Synthesis via Epoxide Intermediates
A 2015 patent disclosed an enantioselective route to diphenyloxiranes, which could serve as precursors for 2,3-diphenyl dihydronaphthalenones. By subjecting racemic epoxides to kinetic resolution with chiral catalysts, high enantiomeric excess (ee > 98%) was achieved.
Critical Steps
-
Epoxide Formation : Pd(OAc)₂-catalyzed coupling of cinnamates with arenediazonium salts yielded α,β-epoxy esters.
-
Reduction : DIBAL-H reduced esters to allylic alcohols, which were hydroborated to diols.
-
Cyclization : Tosylation of diols followed by base treatment induced cyclization to tetralones.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Stereocontrol | Complexity |
|---|---|---|---|---|
| Claisen-Schmidt | 55–62 | Moderate | None | Low |
| Photoredox Dimerization | 65–78 | High | Trans-selectivity | Moderate |
| Phosphorylation-Debenzylation | 23 | Low | None | High |
| Enantioselective Epoxidation | 70 | Moderate | High (98% ee) | High |
The Claisen-Schmidt method offers simplicity but suffers from moderate yields. Photoredox catalysis balances efficiency and scalability, while enantioselective routes excel in stereochemical precision despite higher complexity.
Q & A
Q. Advanced Methodology
- Twinning analysis : SHELXL’s TWIN/BASF commands partition overlapping reflections in cases of pseudo-merohedral twinning .
- Hydrogen bonding networks : Weak interactions (e.g., C–H···π, d = 3.5 Å) are modeled to explain packing anomalies .
- Dynamic disorder modeling : For flexible substituents (e.g., morpholino groups), split-atom refinement with occupancy constraints improves accuracy .
How do electronic effects of substituents influence stereochemical outcomes in Claisen-Schmidt condensations?
Q. Advanced Analysis
- Electron-withdrawing groups (EWGs) : Fluorine substituents at the 7-position increase electrophilicity of the carbonyl, favoring E-isomer formation (torsion angle ~179°) via conjugation stabilization .
- Steric effects : Bulky arylidene groups (e.g., 4-methoxyphenyl) induce dihedral angles >45° between rings, reducing coplanarity and altering reactivity .
- Hydrogen bonding : Substituents like –OH or –OCH₃ participate in intra- or intermolecular H-bonds, directing crystal packing and stability .
What computational approaches predict the biological activity of dihydronaphthalenone derivatives?
Q. Methodological Framework
- Molecular docking : Derivatives are docked into target proteins (e.g., ACE for hypertension) using AutoDock Vina. Key interactions (e.g., hydrophobic contacts with dihydronaphthalenone cores) are prioritized .
- QSAR modeling : Electronic parameters (e.g., logP, polar surface area) correlate with antifungal or anticancer activity. For example, methoxy groups enhance membrane permeability .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., halogen bonds from bromine substituents) to optimize pharmacokinetics .
How are spectroscopic techniques (NMR, IR) used to distinguish regioisomers in dihydronaphthalenone synthesis?
Q. Basic Methodology
- <sup>1</sup>H NMR : Methylene protons (C3/C4) appear as triplets (δ 2.5–3.0 ppm), while arylidene protons (α to carbonyl) show deshielding (δ 7.5–8.5 ppm) .
- <sup>13</sup>C NMR : Carbonyl carbons resonate at δ 195–205 ppm; brominated derivatives exhibit upfield shifts (~δ 30 ppm for C–Br) .
- IR spectroscopy : Strong C=O stretches (~1680 cm⁻¹) and C=C (α,β-unsaturated) bands (~1600 cm⁻¹) confirm conjugation .
What role do halogen substituents play in enhancing the bioactivity and pharmacokinetics of dihydronaphthalenone derivatives?
Q. Advanced Insights
- Bioactivity : Bromine at the 6-position increases lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., antifungal targets) .
- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life. For example, 7-fluoro derivatives show enhanced in vivo retention .
- Crystal engineering : Halogens participate in C–X···π interactions, stabilizing solid-state structures and aiding co-crystallization with proteins .
How are molecular dynamics (MD) simulations applied to study the conformational flexibility of dihydronaphthalenone derivatives?
Q. Advanced Methodology
- Force fields : AMBER or CHARMM parameters model dihedral angles of the tetralone ring, capturing chair-to-boat transitions .
- Solvent effects : Explicit water simulations (TIP3P model) predict solubility trends, correlating with experimental logP values .
- Binding free energy calculations : MM-PBSA quantifies contributions from van der Waals and electrostatic interactions in protein-ligand complexes .
What experimental and theoretical methods validate the regioselectivity of electrophilic substitution in dihydronaphthalenone derivatives?
Q. Methodological Integration
- Isotopic labeling : <sup>13</sup>C NMR tracks bromination patterns (e.g., 6-bromo vs. 7-bromo isomers) .
- DFT calculations : HOMO/LUMO maps predict reactive sites. For example, electron-rich C6 in tetralone derivatives favors electrophilic attack .
- X-ray crystallography : Directly confirms regiochemistry via bond lengths (e.g., C–Br = 1.89 Å) and angles .
How do structural modifications of the dihydronaphthalenone core impact its role as a protein inhibitor or receptor antagonist?
Q. Structure-Activity Relationship (SAR)
- Hydrophobic substituents : Phenyl groups at C2/C3 enhance binding to ATP-binding pockets in kinases (e.g., CDK2) .
- Electron-donating groups : Methoxy or hydroxyl groups improve hydrogen bonding with residues like Asp86 in ACE .
- Conformational rigidity : α,β-Unsaturation locks the ketone in planar geometry, optimizing π-stacking with aromatic receptor residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
